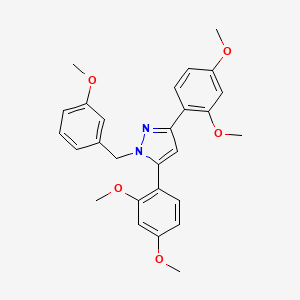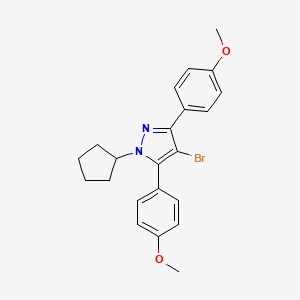![molecular formula C15H23N3O3S B10931161 2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10931161.png)
2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[4-(METHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE
- 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
- 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Uniqueness
What sets 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE apart from similar compounds is its specific ethylsulfonyl and 4-methylphenyl groups, which may confer unique biological activities and chemical properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C15H23N3O3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(4-ethylsulfonylpiperazin-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H23N3O3S/c1-3-22(20,21)18-10-8-17(9-11-18)12-15(19)16-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
InChI Key |
BFLNUKWGAFTEAD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B10931092.png)
![N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931100.png)
![5-cyclopropyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B10931102.png)


![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10931110.png)

![1-ethyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10931114.png)

![3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(propan-2-yloxy)propyl]propanamide](/img/structure/B10931124.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931131.png)
![[3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10931134.png)
